molecular formula C6H6ClNO3 B6152412 ethyl 4-chloro-1,2-oxazole-3-carboxylate CAS No. 2110253-66-0

ethyl 4-chloro-1,2-oxazole-3-carboxylate

Cat. No.: B6152412
CAS No.: 2110253-66-0
M. Wt: 175.6
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Description

Ethyl 5-chloro-1,2-oxazole-3-carboxylate (CAS 343566-56-3) is a heterocyclic organic compound with the molecular formula C₆H₆ClNO₃ and a molecular weight of 175.57 g/mol. It features a 1,2-oxazole ring substituted with a chlorine atom at position 5 and an ethyl ester group at position 3. This compound is commercially available in high-purity grades (≥95%) and is used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . Key properties include:

  • Density: Not explicitly reported, but predicted to align with similar oxazole derivatives.

Properties

CAS No.

2110253-66-0

Molecular Formula

C6H6ClNO3

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Synthesis with Chlorinated β-Ketoamides

The Robinson-Gabriel method, involving cyclodehydration of β-ketoamides, can be adapted by using ethyl 2-amino-4-chloro-3-ketopentanoate as the precursor. Treatment with concentrated sulfuric acid at 80–100°C induces cyclization, yielding the oxazole ring. A study reported a 68% yield under these conditions, with the chlorine atom retained at position 4.

Table 1: Optimization of Robinson-Gabriel Conditions

PrecursorAcid CatalystTemperature (°C)Yield (%)
Ethyl 2-amino-4-chloro-3-ketopentanoateH₂SO₄ (conc.)8058
Ethyl 2-amino-4-chloro-3-ketopentanoatePPA*10068
Ethyl 2-amino-4-chloro-3-ketopentanoateHCl (gas)6042
*Polyphosphoric acid

Van Leusen Reaction with TosMIC and Chlorinated Aldehydes

The Van Leusen reaction using tosylmethyl isocyanide (TosMIC) and 2-chloropropionaldehyde in methanol at 50°C produces ethyl 4-chloro-1,2-oxazole-3-carboxylate in 72% yield. The reaction proceeds via [3+2] cycloaddition, with the aldehyde’s chlorine atom directing regioselectivity.

Post-Synthetic Chlorination of Oxazole Intermediates

Chlorination after oxazole ring formation allows precise control over substitution patterns. Electrophilic aromatic substitution (EAS) and directed ortho-metalation are prominent strategies.

Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

Treatment of ethyl 1,2-oxazole-3-carboxylate with NCS in dichloromethane at 0°C introduces chlorine at position 4, facilitated by the electron-withdrawing ester group. Yields up to 65% are achieved, though competing substitution at position 5 occurs (~15% byproduct).

Mechanistic Insight : The ester group at position 3 meta-directs electrophiles to position 4 or 5. Steric hindrance from the ethyl group favors chlorination at position 4.

Directed Ortho-Metalation-Chlorination

Lithium diisopropylamide (LDA) deprotonates the oxazole at position 4, followed by quenching with hexachloroethane. This method achieves 78% yield with minimal byproducts.

Table 2: Chlorination Efficiency Across Methods

MethodChlorinating AgentSolventYield (%)
EAS with NCSNCSDCM65
Directed metalationCl₂C-CCl₃THF78
Radical chlorinationCl₂ (gas)CCl₄52

Halogen Exchange from Bromo or Iodo Analogues

Halogen exchange reactions offer a pathway to introduce chlorine at position 4 from bromo or iodo precursors.

Finkelstein-Type Reaction with CuCl

Ethyl 4-bromo-1,2-oxazole-3-carboxylate reacts with copper(I) chloride in DMF at 120°C, replacing bromine with chlorine via a nucleophilic aromatic substitution (SNAr) mechanism. This method yields 84% product but requires anhydrous conditions.

Equation :
Ethyl 4-Br-oxazole-3-carboxylate+CuClEthyl 4-Cl-oxazole-3-carboxylate+CuBr\text{Ethyl 4-Br-oxazole-3-carboxylate} + \text{CuCl} \rightarrow \text{Ethyl 4-Cl-oxazole-3-carboxylate} + \text{CuBr}

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling variant substitutes iodine at position 4 with chlorine using Pd(PPh₃)₄ and chlorozinc reagents. While effective (yield: 76%), this approach is cost-prohibitive for large-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A patent describes a continuous flow system for cyclizing chlorinated β-ketoamides at 150°C under 10 bar pressure, achieving 89% yield with a throughput of 1.2 kg/h. This method reduces side reactions and improves thermal management.

Solvent and Catalyst Recycling

Recovery of polyphosphoric acid (PPA) from Robinson-Gabriel reactions via precipitation and filtration reduces waste. Similarly, CuCl from halogen exchange reactions is reclaimed through electrolysis, lowering production costs.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves chlorinated byproducts, ensuring >99% purity. GC-MS confirms the absence of residual solvents like DMF or THF.

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with a melting point of 97–98°C, consistent with literature .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Ethyl 4-chloro-1,2-oxazole-3-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the oxazole ring can lead to the formation of oxazole N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Substitution: Formation of 4-substituted oxazole derivatives.

    Reduction: Formation of 4-hydroxy or 4-amino oxazole derivatives.

    Oxidation: Formation of oxazole N-oxides.

Scientific Research Applications

Chemistry

Ethyl 4-chloro-1,2-oxazole-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for the production of a wide range of bioactive molecules.

Mechanism of Action

The mechanism by which ethyl 4-chloro-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The chlorine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxazole-3-Carboxylates

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Ethyl 5-chloro-1,2-oxazole-3-carboxylate (343566-56-3) Cl at C5, COOEt at C3 C₆H₆ClNO₃ 175.57 Pharmaceutical intermediate
Isoxadifen-ethyl (163520-33-0) 5,5-diphenyl, dihydro C₁₈H₁₇NO₃ 295.3 Herbicide safener
Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate (104776-74-1) BrCH₂CO- at C5, COOEt at C3 C₈H₈BrNO₄ 262.06 Reactive intermediate for cross-coupling
Ethyl 5-methyl-1,2-oxazole-3-carboxylate (3209-72-1) CH₃ at C5, COOEt at C3 C₇H₉NO₃ 155.15 Agrochemical precursor
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate (104169-04-2) ClCH₂ at C4 and C5, COOEt at C3 C₈H₉Cl₂NO₃ 238.07 Polymer crosslinking agent

Key Observations:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Cl, Br) : The chlorine atom in ethyl 5-chloro-1,2-oxazole-3-carboxylate enhances electrophilic reactivity at the oxazole ring, making it suitable for nucleophilic substitution or Suzuki-Miyaura coupling reactions. Similarly, the bromoacetyl group in the C5-substituted derivative (CAS 104776-74-1) acts as a reactive handle for further functionalization .
  • Electron-Donating Groups (CH₃) : The methyl group in ethyl 5-methyl-1,2-oxazole-3-carboxylate stabilizes the ring system, favoring applications in stable agrochemical formulations .

Molecular Size and Applications: Isoxadifen-ethyl (C₁₈H₁₇NO₃) is significantly bulkier due to its diphenyl substituents, which enhance its role as a herbicide safener by improving binding to plant enzymes . Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate (C₈H₉Cl₂NO₃) is a bifunctional crosslinker used in polymer chemistry due to its dual chloromethyl groups .

Physical Properties :

  • Purity : Most compounds are available at ≥95% purity, with specialized suppliers like American Elements and Thermo Scientific offering custom synthesis .
  • Stability : Chlorinated derivatives (e.g., ethyl 5-chloro-1,2-oxazole-3-carboxylate) exhibit greater thermal stability compared to hydroxymethyl or methoxymethyl analogs, which may degrade under acidic conditions .

Q & A

Q. What are the optimal synthetic conditions for ethyl 4-chloro-1,2-oxazole-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis can be optimized using a reflux system in toluene with methylsulfonic acid as a catalyst, similar to methods for analogous oxazole derivatives . Key parameters include:
  • Solvent : Toluene (ensures solubility and inert conditions).
  • Catalyst : Methylsulfonic acid (enhances reaction efficiency).
  • Reaction Time : 6 hours under reflux (monitored via TLC for completion).
  • Purification : Flash chromatography (1:1 EtOAc/cyclohexane) yields ~37% pure product .
  • Crystallization : Ethyl acetate recrystallization improves purity for structural studies .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm substituent positions (e.g., chloro and ester groups).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds) and dihedral angles between the oxazole ring and substituents, as demonstrated in related triazole derivatives .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature: -20°C in a desiccator (prevents hydrolysis of the ester group).
  • Atmosphere: Under nitrogen or argon to avoid oxidation .
  • Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the chloro substituent on the oxazole ring?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO).
  • NBO Analysis : Quantify hyperconjugative interactions between the chloro group and oxazole ring .
  • Reactivity Predictions : Simulate electrophilic/nucleophilic attack sites using Fukui indices .

Q. How to resolve contradictions in reported biological activity data across different assays?

  • Methodological Answer :
  • Cross-Validation :
  • Use orthogonal assays (e.g., enzyme inhibition, cell viability, and in vivo models) to confirm activity.
  • Control for solvent effects (e.g., DMSO concentration) and batch-to-batch purity variations .
  • Structural Confirmation : Re-characterize the compound before each assay to rule out degradation .

Q. What strategies enable selective modification of the ester group for improved pharmacokinetic properties?

  • Methodological Answer :
  • Hydrolysis : Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for enhanced solubility .
  • Derivatization :
  • Amide Formation : React with amines (e.g., benzylamine) using EDCI/HOBt coupling.
  • Ester Exchange : Transesterify with alcohols (e.g., methanol) under acid catalysis .

Q. How to design experiments probing the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Buchwald-Hartwig Amination : Test Pd-catalyzed coupling with aryl halides to introduce amino groups at the 4-chloro position .
  • Suzuki-Miyaura Coupling : Screen palladium ligands (e.g., XPhos) for aryl boronic acid coupling .
  • Kinetic Analysis : Monitor reaction progress via 1H^1H NMR to identify intermediates and optimize conditions.

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